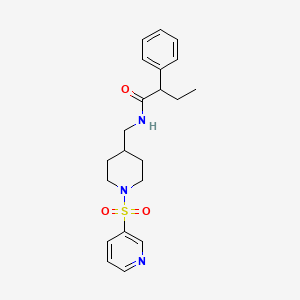

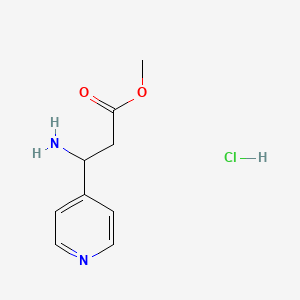

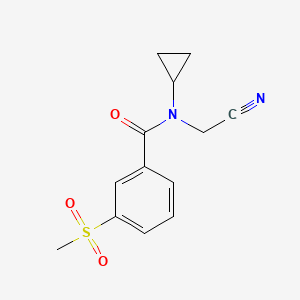

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PPSB and has been synthesized using various methods.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

A study highlights the development of a convenient route for synthesizing piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method facilitates the synthesis of complex cyclic structures, which are foundational in the development of various pharmacologically active compounds. The process involves conjugate additions and intramolecular acylation, showcasing the chemical versatility and synthetic utility of sulfone-stabilized carbanions in constructing cyclic enamine sulfones (Back & Nakajima, 2000).

Pharmacological Potential

Another research effort describes the discovery of novel pyridine derivatives acting as potent and selective CB2 cannabinoid receptor agonists, indicating significant pharmacological potential. The replacement of the phenyl ring with a pyridine ring in cannabinoid receptor ligands led to the identification of compounds with high potency and selectivity, demonstrating the therapeutic relevance of such structural modifications in drug discovery, particularly for treating neuropathic pain (Chu et al., 2009).

Anticonvulsant Activity

Further investigation into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and -butanamide derivatives has revealed a new class of hybrid compounds with promising anticonvulsant properties. These compounds, designed as analogs of clinically relevant antiepileptic drugs, displayed broad spectra of activity across several preclinical seizure models, indicating their potential as new therapeutic agents for epilepsy management (Kamiński et al., 2016).

Receptor Antagonism

Another significant contribution to pharmacology is the characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine as a novel κ-opioid receptor antagonist. This compound demonstrates high affinity and selectivity for κ-opioid receptors, with potential applications in treating depression and addiction disorders, highlighting the therapeutic value of targeting specific receptor subtypes (Grimwood et al., 2011).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely involve binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Pharmacokinetics

It’s known that tertiary aliphatic amines, a group to which this compound belongs, are biotransformed through a reversible reaction into tertiary amine oxides .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Propriétés

IUPAC Name |

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c1-2-20(18-7-4-3-5-8-18)21(25)23-15-17-10-13-24(14-11-17)28(26,27)19-9-6-12-22-16-19/h3-9,12,16-17,20H,2,10-11,13-15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGDDAHFNYVYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-cyano-4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2878388.png)

![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)

![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)

![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)

![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)